molecular formula C30H37FN4O9 B10799311 Z-YVADLD-FMK (trifluoroacetate salt)

Z-YVADLD-FMK (trifluoroacetate salt)

Cat. No.: B10799311
M. Wt: 616.6 g/mol
InChI Key: PYXKCONTYDRPRE-CUEUXKTCSA-N
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Description

Z-YVADLD-FMK (trifluoroacetate salt) is a peptide-based compound that contains the amino acid sequence tyrosyl-valyl-alaninamide-aspartyl-leucyl-aspartyl. This compound is known for its role as a specific inhibitor of caspase-1 and caspase-4, enzymes involved in the process of programmed cell death, or apoptosis . The compound is often used in scientific research to study cell death mechanisms and related pathways.

Preparation Methods

The synthesis of Z-YVADLD-FMK (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added stepwise, with each addition followed by deprotection and washing steps to ensure the purity of the growing peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for Z-YVADLD-FMK (trifluoroacetate salt) typically involve large-scale SPPS, which allows for the efficient and high-yield synthesis of the compound. The reaction conditions are carefully controlled to maintain the integrity of the peptide and to prevent side reactions that could compromise the purity of the final product.

Chemical Reactions Analysis

Z-YVADLD-FMK (trifluoroacetate salt) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, often resulting in the reduction of disulfide bonds within the peptide structure.

    Substitution: The compound can undergo substitution reactions, where specific amino acid residues are replaced with other residues to study the effects on caspase inhibition.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are typically modified peptides with altered biological activity .

Scientific Research Applications

Z-YVADLD-FMK (trifluoroacetate salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-YVADLD-FMK (trifluoroacetate salt) involves the inhibition of caspase-1 and caspase-4. These enzymes are responsible for the cleavage of specific substrates during apoptosis. By binding to the active site of these caspases, Z-YVADLD-FMK (trifluoroacetate salt) prevents the cleavage of substrates, thereby inhibiting the apoptotic process. This inhibition is crucial for studying the role of caspases in cell death and for developing potential therapeutic strategies targeting these enzymes .

Comparison with Similar Compounds

Z-YVADLD-FMK (trifluoroacetate salt) can be compared with other caspase inhibitors, such as Z-VAD-FMK and Z-DEVD-FMK. While all these compounds inhibit caspases, Z-YVADLD-FMK (trifluoroacetate salt) is unique in its specificity for caspase-1 and caspase-4. This specificity makes it particularly valuable for studying the roles of these specific caspases in apoptosis and related processes .

Similar compounds include:

Properties

IUPAC Name

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKCONTYDRPRE-CUEUXKTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37FN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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